4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and pyrazole groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the benzyl or pyrazole rings .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Shares the pyrazole and nitro groups but lacks the isoxazole and benzyl groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring, differing significantly in structure and properties.
Uniqueness
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and benzyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H24FN7O4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24FN7O4/c1-12-20(14(3)29(26-12)10-17-7-6-8-18(24)9-17)25-23(32)21-19(16(5)35-28-21)11-30-15(4)22(31(33)34)13(2)27-30/h6-9H,10-11H2,1-5H3,(H,25,32) |
InChI Key |
NWDWTBGJFVCSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=NOC(=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.